Product packaging for 3-(Sec-butylcarbamoyl)acrylic acid(Cat. No.:)

3-(Sec-butylcarbamoyl)acrylic acid

Cat. No.: B8507132
M. Wt: 171.19 g/mol
InChI Key: VAAVFCMZCPYORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Sec-butylcarbamoyl)acrylic acid is a functionalized acrylic acid derivative intended for research use only. This compound is of significant interest in organic synthesis and materials science due to its dual functional groups: the acrylic acid moiety allows for polymerization or Michael addition reactions, while the sec-butylcarbamoyl group can impart specific steric and hydrophobic properties. It shows potential as a building block for the synthesis of specialized polymers, which could be applied in the development of advanced coatings, adhesives, or responsive materials . Researchers are also exploring its use as a key intermediate in pharmaceutical development and chemical biology for creating covalent inhibitors or probe molecules that target specific enzymes. The mechanism of action for its biological activity, if any, is anticipated to involve nucleophilic addition to the α,β-unsaturated carbonyl system, similar to other acrylate derivatives . Handling should follow standard safety protocols for laboratory chemicals. This product is strictly for research purposes and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO3 B8507132 3-(Sec-butylcarbamoyl)acrylic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

4-(butan-2-ylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C8H13NO3/c1-3-6(2)9-7(10)4-5-8(11)12/h4-6H,3H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

VAAVFCMZCPYORB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C=CC(=O)O

Origin of Product

United States

Physicochemical Properties

Table 1: Estimated of 3-(Sec-butylcarbamoyl)acrylic acid

PropertyEstimated Value
Molecular FormulaC₈H₁₃NO₃
Molecular Weight171.19 g/mol
AppearanceExpected to be a solid at room temperature
Melting PointEstimated to be higher than acrylic acid (13 °C)
Boiling PointEstimated to be significantly higher than acrylic acid (141 °C)
SolubilityLikely soluble in polar organic solvents

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Analysis for Proton Environment and Connectivity

A ¹H NMR spectrum would reveal the chemical environment of all protons in the molecule. Key expected signals would include those for the vinyl protons of the acrylate (B77674) backbone, the methine and methylene (B1212753) protons of the sec-butyl group, and the terminal methyl protons. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would establish the connectivity between adjacent protons. The amide N-H proton would also be observable, its chemical shift and peak shape potentially varying with solvent and concentration.

¹³C NMR Analysis for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Distinct signals would be expected for the carboxylic acid carbon, the amide carbonyl carbon, the two olefinic carbons (C=C), and the four distinct carbons of the sec-butyl group. The chemical shifts would confirm the hybridization states (sp², sp³) and the nature of the attached atoms (e.g., carbons bonded to oxygen or nitrogen).

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Confirmation

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, confirming the spin systems within the vinyl group and the sec-butyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the sec-butyl group to the amide nitrogen and the acrylate backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 3-(Sec-butylcarbamoyl)acrylic acid, key absorption bands would be expected for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carboxylic acid, the N-H stretch of the secondary amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band). researchgate.netspectroscopyonline.com Vibrations corresponding to the C=C double bond and C-H bonds would also be present. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would provide the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would yield the exact mass, allowing for the determination of the molecular formula (C₈H₁₃NO₃). The fragmentation pattern observed in the mass spectrum would offer further structural proof, showing characteristic losses of fragments such as the sec-butyl group or parts of the acrylic acid moiety. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy detects electronic transitions within the molecule, primarily those involving π-electrons and non-bonding electrons. This compound contains a conjugated system (C=C-C=O), which would be expected to produce a characteristic absorption maximum (λ_max) in the UV region, corresponding to a π → π* transition. nsf.gov The presence of the carboxylic acid and amide groups could also influence the position and intensity of this absorption.

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of this compound are critical for its characterization and use in various applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. While specific methods for this compound are not extensively detailed in publicly available literature, general principles of chromatography for related acrylic acid derivatives can be applied.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally sensitive compounds like acrylic acid and its derivatives. osha.gov For purity assessment, a reverse-phase HPLC method is commonly utilized. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the compound and its impurities between the two phases.

A typical HPLC setup for a related compound, acrylic acid, involves a stainless steel column packed with octadecylsilane (B103800) (ODS)-bound silica (B1680970) particles. osha.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., phosphoric acid) added to suppress the ionization of the carboxylic acid group and improve peak shape. osha.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the acrylic acid moiety contains a chromophore that absorbs UV light. osha.gov

The following table outlines a hypothetical HPLC method for the analysis of this compound, based on methods for similar compounds.

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water (containing 0.1% phosphoric acid) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a wavelength around 210 nm
Injection Volume 10 µL
Temperature Ambient or controlled at 25 °C

This table presents a hypothetical set of parameters and would require experimental optimization for the specific compound.

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. While acrylic acid itself can be challenging to analyze by GC due to its polarity and potential for thermal degradation, derivatization can be employed to create a more volatile and stable analyte. uva.nl However, for a larger molecule like this compound, GC may be less suitable than HPLC unless the compound is sufficiently volatile and thermally stable.

For the analysis of residual monomers or related impurities in acrylic acid-based materials, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is frequently used. chrom-china.comnih.gov Pyrolysis-GC-MS is a specialized technique used to analyze the composition of polymers by thermally decomposing the material into smaller, volatile fragments that can be separated and identified by GC-MS. researchgate.net

A GC method for analyzing impurities in acrylic acid might involve direct injection onto a polar capillary column. nih.govgoogle.com The choice of column is critical to achieve good separation of structurally similar compounds.

Table 2: Potential GC Parameters for the Analysis of Volatile Impurities

ParameterCondition
Column Polar capillary column (e.g., Wax-type)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program A temperature gradient starting from a low temperature to a high temperature to separate compounds with different boiling points
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table outlines potential parameters that would need to be optimized for the specific impurities being analyzed in the context of this compound.

The selection between HPLC and GC would depend on the specific properties of this compound and the impurities being targeted. HPLC is generally more versatile for this type of compound, while GC would be more applicable for analyzing volatile starting materials or by-products. The development and validation of a specific chromatographic method are essential to ensure accurate and reliable purity assessment and separation.

Computational and Theoretical Chemistry of 3 Sec Butylcarbamoyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. Methodologies such as Density Functional Theory (DFT) are routinely employed to predict molecular characteristics.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

No specific DFT studies on 3-(Sec-butylcarbamoyl)acrylic acid are available. Such a study would typically involve optimizing the molecule's three-dimensional structure to find its lowest energy conformation. This would provide key data on bond lengths, bond angles, and dihedral angles. For analogous compounds like 3-(phenylcarbamoyl)acrylic acid, X-ray diffraction studies have provided experimental data on their solid-state conformation. nih.govresearchgate.net DFT calculations would complement such experimental data by providing insights into the gas-phase structure and the electronic distribution within the molecule.

HOMO-LUMO Analysis and Reactivity Prediction

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a critical component of computational chemistry for predicting a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. nih.govresearchgate.net A smaller gap generally suggests higher reactivity. For various organic molecules, including other acrylic acid derivatives, DFT has been used to calculate the HOMO and LUMO energies and map their spatial distribution. nih.gov This information helps in identifying the electron-donating (HOMO) and electron-accepting (LUMO) sites within the molecule. Without specific calculations for this compound, no definitive data on its HOMO-LUMO gap or reactivity profile can be presented.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural validation. DFT methods are capable of calculating nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. While experimental NMR data exists for related structures like poly(sec-butyl acrylate), calculated values for this compound are not available. icm.edu.pl Similarly, no computational studies predicting the IR spectrum of this specific compound have been found.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, offering insights into their conformational flexibility and interactions with their environment over time.

Conformational Analysis and Stability

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound, which possesses several rotatable bonds. Such simulations would reveal the most stable conformations in different environments and the energy barriers between them. Conformational analysis has been performed for similar structures, such as 3-cyclo-butylcarbamoyl hydantoins, highlighting the utility of this approach. nih.gov However, no such analysis has been published for this compound.

Interaction Mechanisms with Solvents or Substrates

Understanding how a molecule interacts with its surroundings is crucial for many applications. MD simulations can model the interactions between this compound and various solvents or biological substrates. These simulations can elucidate the role of hydrogen bonding and other non-covalent interactions in solvation and binding processes. Studies on the interaction of poly(acrylic acid) with proteins demonstrate the potential of these methods. nih.gov The absence of specific MD studies for this compound means that its interaction mechanisms at a molecular level remain uncharacterized.

Mechanistic Studies of Synthetic Pathways (Theoretical Modeling)

The synthesis of this compound typically involves the reaction of maleic anhydride (B1165640) with sec-butylamine (B1681703). Theoretical modeling, particularly using Density Functional Theory (DFT), can elucidate the reaction mechanism of this amidation process.

Computational studies on similar direct amide formation reactions have revealed that the process is not always straightforward. researchgate.net For the reaction between a carboxylic acid (or its anhydride) and an amine, several pathways can be considered, including neutral intermediate pathways and zwitterionic intermediates. researchgate.net

In the case of this compound synthesis from maleic anhydride, the initial step is the nucleophilic attack of the sec-butylamine nitrogen on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a carboxylate and an amide function. Theoretical calculations can model the transition state of this ring-opening step, determining its energy barrier.

Subsequent steps involve conformational changes and potential proton transfer events to yield the final acrylic acid derivative. DFT calculations can map out the potential energy surface of the reaction, identifying the most energetically favorable pathway. Key parameters that are typically calculated include the activation energies for each step and the energies of intermediates and transition states. These calculations help in understanding the factors that control the reaction rate and selectivity. For instance, studies on the direct amide formation have highlighted the crucial role of hydrogen bonding in facilitating the reaction. researchgate.net

Table 1: Hypothetical Calculated Energy Profile for the Formation of this compound

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Maleic Anhydride + sec-Butylamine)0.0
2Transition State 1 (Ring Opening)+15.2
3Intermediate (Carboxylate-Amide)-5.8
4Transition State 2 (Proton Transfer)+8.1
5Product (this compound)-12.4

Note: This table is illustrative and based on typical values found in computational studies of similar reactions. Actual values would require specific calculations for this molecule.

Prediction of Adsorption and Interaction Mechanisms (e.g., on metal surfaces for corrosion inhibition)

Organic molecules containing heteroatoms like oxygen and nitrogen, along with pi-electrons, are often effective corrosion inhibitors for metals. This compound possesses these features—carbonyl oxygen, amide nitrogen and oxygen, and a C=C double bond—making it a candidate for such applications. Computational methods like DFT and Monte Carlo simulations are powerful tools to predict and analyze the adsorption behavior of such molecules on metal surfaces. peacta.orgjmaterenvironsci.com

Density Functional Theory (DFT) Calculations:

DFT calculations can provide insights into the electronic properties of the inhibitor molecule, which are crucial for understanding its interaction with the metal surface. researchgate.net Key quantum chemical parameters that are often calculated include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of the molecule to donate electrons to the vacant d-orbitals of the metal. Higher EHOMO values indicate a greater tendency for electron donation.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of the molecule to accept electrons from the metal. Lower ELUMO values suggest a greater capacity for electron acceptance.

Energy Gap (ΔE = ELUMO - EHOMO): A lower energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.

Dipole Moment (μ): A higher dipole moment can facilitate stronger electrostatic interactions with the metal surface.

Mulliken Charges: These calculations reveal the charge distribution within the molecule, identifying the atoms (heteroatoms) with higher electron density that are likely to be the primary sites of interaction with the metal surface. nih.gov

For this compound, the carboxyl group and the amide group would be expected to be the primary centers for interaction. The oxygen and nitrogen atoms, with their lone pairs of electrons, can coordinate with the metal surface atoms.

Monte Carlo Simulations:

Monte Carlo simulations are employed to study the adsorption of the inhibitor molecule on a metal surface in a simulated corrosive environment. jmaterenvironsci.comresearchgate.net These simulations can predict the most stable adsorption configuration of the molecule on the metal surface (e.g., on a Fe(110) or Cu(111) surface). jmaterenvironsci.comnih.gov The output of these simulations includes the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal. A more negative (i.e., larger) adsorption energy suggests a stronger and more stable adsorption, which is indicative of better corrosion inhibition. researchgate.net

For this compound, simulations would likely show that the molecule adsorbs in a relatively planar orientation to maximize the contact of its functional groups and pi-systems with the metal surface.

Table 2: Hypothetical Quantum Chemical Parameters and Adsorption Energy for this compound

ParameterValueSignificance
EHOMO-6.5 eVElectron donating ability
ELUMO-1.2 eVElectron accepting ability
Energy Gap (ΔE)5.3 eVReactivity indicator
Dipole Moment (μ)3.8 DPolarity and electrostatic interaction
Adsorption Energy (on Fe(110))-150 kcal/molStrength of adsorption

Note: This table is illustrative and based on typical values from computational studies on similar organic corrosion inhibitors. peacta.orgnih.gov Specific calculations are required for precise values for this compound.

Reaction Mechanisms and Chemical Transformations

Electrophilic and Nucleophilic Additions to the Acrylic Acid Moiety

The acrylic acid backbone of the molecule is an electron-deficient alkene, making it susceptible to specific addition reactions.

Nucleophilic Addition: The most prominent reaction is the conjugate or Michael-type nucleophilic addition. researchgate.netacs.org The electron-withdrawing nature of the adjacent carboxylic acid and carbamoyl (B1232498) groups polarizes the C=C double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles. This reaction is a fundamental method for forming new carbon-heteroatom bonds. researchgate.net A wide array of nucleophiles, including amines, thiols, and carbanions, can add to the double bond. researchgate.netresearchgate.net The reactivity in these additions is influenced by the nature of the nucleophile and the specific substituents on the acrylic acid derivative. rsc.org Studies on related acrylic acid derivatives show that the reaction with amines, known as the aza-Michael reaction, is a widely used and efficient process. researchgate.net

Electrophilic Addition: In contrast, electrophilic additions to the double bond are less favorable due to the deactivating effect of the electron-withdrawing carbonyl groups. However, reactions with strong electrophiles can occur. For instance, the addition of hydrogen halides like HBr to acrylic acid derivatives has been reported. acs.org The orientation of this addition can be influenced by kinetic versus thermodynamic control, with initial electrophilic attack potentially leading to a resonance-stabilized carbocation. acs.orgacs.org

Reactions Involving the Carbamoyl Group

The N-sec-butylcarbamoyl group, a secondary amide, has its own characteristic reactivity. While amides are generally stable, they can undergo hydrolysis to the corresponding carboxylic acid and amine under acidic or basic conditions, although this typically requires more forcing conditions than ester hydrolysis.

The carbamoyl group can also exert significant electronic influence on the rest of the molecule. In complex chemical systems, the carbamoyl group, particularly its carbonyl oxygen, can act as a coordinating ligand for metal ions. oup.com This coordination can enhance the reactivity of other parts of the molecule, for example by modulating the kinetics of hydride transfer reactions in model systems. oup.com While direct participation in radical reactions is less common, related functional groups like carbamoyl radicals can be generated and used in specific synthetic applications, such as the synthesis of isocyanates. acs.org

Acid-Base Properties and Derivatives Formation (e.g., Esters, Amides)

Acid-Base Properties: The presence of the carboxylic acid group confers acidic properties upon the molecule. Acrylic acid itself is a weak acid with a pKa of approximately 4.25. wikipedia.org 3-(Sec-butylcarbamoyl)acrylic acid is expected to have a similar acidity, readily reacting with bases to form the corresponding carboxylate salt. This property is fundamental to many of its applications, particularly in the formation of water-soluble polymers and polyelectrolytes. researchgate.net

Derivatives Formation: The carboxylic acid group is a key handle for creating a variety of derivatives.

Esterification: The compound can be esterified by reacting with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester. wikipedia.orggoogle.comresearchgate.netyoutube.com This reaction is reversible and typically driven to completion by removing the water formed. A range of alcohols, from simple alkanols to more complex structures, can be used. google.comresearchgate.net

Amide Formation: Further amide derivatives can be synthesized from the carboxylic acid. This usually involves a two-step, one-pot procedure where the carboxylic acid is first activated, for example by treatment with thionyl chloride to form an intermediate acid chloride. acs.orgacs.orgresearchgate.net This activated intermediate then readily reacts with a primary or secondary amine to yield a new diamide (B1670390) derivative. amazonaws.com

Reaction TypeReagentProduct TypeGeneral Conditions
EsterificationAlcohol (R'-OH)EsterAcid catalyst (e.g., H₂SO₄), heat google.comresearchgate.net
Amide FormationAmine (R'₂NH)AmideActivation (e.g., SOCl₂), then amine addition acs.orgresearchgate.net
Salt FormationBase (e.g., NaOH)Carboxylate SaltAqueous or alcoholic solution

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions with acrylic acid derivatives)

The carbon-carbon double bond in the acrylic acid moiety can participate in cycloaddition reactions, acting as a dipolarophile or dienophile. wikipedia.org

Of particular importance are 1,3-dipolar cycloadditions, which provide a powerful route to the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org In this type of reaction, a 1,3-dipole (such as a nitrile oxide, azide, or nitrone) reacts with the alkene (the dipolarophile) in a concerted fashion. wikipedia.org Acrylamides and other acrylic acid derivatives are effective dipolarophiles in these reactions. acs.orgrsc.org The regioselectivity of the addition is governed by the electronic properties of both the dipole and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org The use of chiral acrylamides can lead to high levels of stereocontrol in these cycloadditions. rsc.org The double bond can also undergo [2+2] cycloadditions, typically under photochemical conditions, to form cyclobutane (B1203170) rings. nih.gov

Polymerization Reactions and Mechanisms

The vinyl group is the key to the polymerization of this compound, allowing it to form both homopolymers and copolymers.

Like other acrylic acid derivatives and N-substituted acrylamides, this monomer can undergo radical polymerization. wikipedia.orgmdpi.com The process is initiated by a radical species, often generated from the thermal decomposition of an initiator like azobisisobutyronitrile (AIBN) or a persulfate. mdpi.comacs.org The initiator radical adds to the double bond of the monomer, creating a new radical that then propagates by adding to subsequent monomer units in a chain reaction. The polymerization terminates when two growing chains combine or disproportionate. The N-substituted acrylamide (B121943) family is known to be polymerizable via radical mechanisms, although polymerization behavior can be influenced by the nature of the substituents. acs.org

Typical Conditions for Radical Polymerization of Acrylamide Monomers
ComponentExamplePurpose
MonomerN-substituted acrylamideBuilding block of the polymer
InitiatorAIBN, Ammonium PersulfateGenerates initial radicals to start polymerization mdpi.comnih.gov
SolventDioxane, DMF, WaterDissolves monomer and initiator, controls viscosity and heat
Temperature60-80 °CPromotes thermal decomposition of the initiator mdpi.comuobaghdad.edu.iq

Copolymerization is a versatile technique used to create new polymers with tailored properties that are often more useful than the corresponding homopolymers. uobaghdad.edu.iq this compound can be copolymerized with a wide range of other vinyl monomers via radical polymerization. wikipedia.orgresearchgate.net The resulting copolymers have properties that are a composite of the constituent monomers. For example, copolymerizing with hydrophilic or hydrophobic monomers can precisely tune the water-solubility and thermal response (e.g., Lower Critical Solution Temperature, LCST) of the final polymer. mdpi.comacs.org Studies on similar N-substituted acrylamides have demonstrated successful copolymerization with monomers such as acrylonitrile, methyl acrylate (B77674), methyl methacrylate (B99206), and N,N-diethylacrylamide. mdpi.comuobaghdad.edu.iqresearchgate.net The reactivity ratios of the comonomers determine the composition and sequence distribution of the final copolymer chain. nih.gov

Potential Comonomers for Copolymerization
ComonomerChemical FamilyPotential Impact on Copolymer Properties
AcrylonitrileNitrileIncreases rigidity and chemical resistance uobaghdad.edu.iqresearchgate.net
Methyl AcrylateAcrylate EsterIncreases flexibility and softness uobaghdad.edu.iqresearchgate.net
Methyl MethacrylateMethacrylate EsterIncreases hardness and glass transition temperature uobaghdad.edu.iqresearchgate.net
N,N-DiethylacrylamideAcrylamideModifies thermo-responsive behavior (LCST) mdpi.com
Acrylic AcidCarboxylic AcidIncreases hydrophilicity and provides pH-responsiveness nih.gov

Controlled Radical Polymerization (e.g., RAFT (Co)polymerization)

Controlled radical polymerization (CRP) techniques are pivotal for synthesizing polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com Among these, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is particularly versatile, accommodating a wide array of functional monomers, including acrylamides. wikipedia.org

The RAFT polymerization of N-alkyl-substituted acrylamides, a class to which this compound belongs, has been a subject of significant research. acs.org The success of RAFT polymerization for these monomers depends on the careful selection of a chain transfer agent (CTA), initiator, and reaction conditions. nih.gov For acrylamides, trithiocarbonates are often effective CTAs.

Research comparing N-monosubstituted and N,N-disubstituted acrylamides under RAFT conditions indicates key differences in reactivity. N-monosubstituted acrylamides, such as this compound, are more susceptible to chain transfer to the monomer. acs.org This can lead to deviations from the theoretical molecular weight. In contrast, N,N-disubstituted acrylamides tend to exhibit faster polymerization rates and better control, resulting in lower polydispersity indices (PDI). acs.org

Despite the challenges, RAFT polymerization can be effectively used to create well-defined homopolymers and block copolymers of N-substituted acrylamides. acs.orgacs.org For instance, the polymerization of acrylamides containing amino acid moieties has been successfully controlled using dithiocarbamate-type RAFT agents, yielding polymers with narrow molecular weight distributions. acs.org The process allows for the synthesis of complex architectures like di-, tri-, and tetra-block copolymers by sequentially polymerizing different N-substituted acrylamide monomers. acs.org

Table 1: Typical Parameters for RAFT Polymerization of N-Substituted Acrylamides

Parameter Typical Value/Compound Rationale/Significance
Monomer This compound An N-monosubstituted acrylamide derivative.
RAFT Agent (CTA) Trithiocarbonates (e.g., DMPA), Dithiobenzoates, Dithiocarbamates Choice of CTA is critical for controlling polymerization of acrylamides. nih.gov
Initiator AIBN (Azobisisobutyronitrile), ACVA (4,4'-Azobis(4-cyanovaleric acid)) Standard radical initiators used to start the polymerization process. wikipedia.org
Solvent Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) Aprotic polar solvents are commonly used for acrylamide polymerization. acs.orgnih.gov
Temperature 70-100 °C Temperature affects polymerization rate and potential side reactions. nih.govresearchgate.net
Expected PDI >1.2 N-monosubstituted acrylamides may show broader PDI due to side reactions. acs.org

Kinetics of Polymerization and Cross-linking

The kinetics of polymerization for this compound are influenced by its molecular structure as an N-monosubstituted acrylamide. Studies on related monomers show that the rate of polymerization is generally slower for N-monosubstituted acrylamides compared to their N,N-disubstituted counterparts under similar RAFT conditions. acs.org This is attributed to differences in the electronic and steric effects of the substituent groups on the reactivity of the monomer and the stability of the propagating radical. acs.org

The polymerization of acrylic acid and its derivatives can sometimes be initiated thermally, even without the addition of a standard initiator, though this can lead to uncontrolled, runaway reactions if not properly managed. researchgate.net Kinetic analysis of such processes is crucial for ensuring industrial safety. researchgate.net

Cross-linking is a key strategy for modifying the properties of polymers, transforming linear chains into a three-dimensional network. For polymers like poly[this compound], which is a derivative of poly(acrylic acid), cross-linking can be achieved during polymerization by including a multifunctional monomer, known as a cross-linker. researchgate.net

In the case of poly(acrylic acid), N,N'-methylenebisacrylamide (MBA) is a commonly used cross-linker. researchgate.net The concentration of the cross-linker is a critical parameter that directly influences the structure and properties of the resulting polymer network, such as the gel content and swelling capacity. researchgate.net Another approach involves dual cross-linking, where both covalent and ionic cross-links are introduced into a single polymer network. For example, poly(acrylic acid) hydrogels can be cross-linked covalently with a chemical linker and ionically with metal ions like Fe³⁺. rsc.org This dual network structure can impart superior mechanical properties and high swelling capacity, as the ionic cross-links can break to dissipate energy and then reform. rsc.org While these examples pertain to poly(acrylic acid), the principles are directly applicable to its derivatives. The cross-linked structure significantly impacts the polymer's physical properties, such as its fibrogenicity and water absorbency. nih.gov

Table 2: Effect of Cross-linker Concentration on Polymer Network Properties (Based on Poly(acrylic acid) Systems)

Cross-linker Concentration Gel Content Swelling Capacity Viscosity Mechanical Properties
Low Lower Higher Lower Softer, more flexible
Optimal High Moderate Highest Balanced strength and elasticity researchgate.net
High High Lower Decreases after optimum More brittle

Post-polymerization Modification of Poly[this compound]

Post-polymerization modification involves the chemical transformation of a pre-existing polymer into a new one by altering its functional groups. nih.gov This strategy is highly valuable as it allows for the synthesis of functional polymers that may be inaccessible through direct polymerization of the corresponding functional monomer. cmu.edu Poly[this compound] possesses two primary functional groups amenable to modification: the carboxylic acid group and the secondary amide group.

The carboxylic acid moiety is a particularly versatile handle for post-polymerization modification. It can undergo a variety of reactions common in small-molecule organic synthesis, such as:

Esterification: Reaction with alcohols under acidic conditions or using coupling agents to form ester groups. This can alter the polymer's solubility and thermal properties. cmu.edu

Amidation: Reaction with primary or secondary amines using coupling agents (e.g., carbodiimides) to form new amide bonds. This is a powerful method for attaching biomolecules or other functional units.

Reduction: Conversion of the carboxylic acid to a primary alcohol using appropriate reducing agents, introducing hydroxyl functionality to the polymer backbone.

The secondary amide group, while generally less reactive than the carboxylic acid, can also be modified, although conditions might be harsher. The presence of the N-H proton allows for potential reactions like N-alkylation.

This approach of modifying a precursor polymer is advantageous because the initial polymer can be thoroughly characterized before the final functionalization step. cmu.edu For instance, poly(glycidyl methacrylate), another functional polymer, is often modified after polymerization by ring-opening its epoxy groups with various nucleophiles like amines, thiols, or carboxylic acids to create a diverse range of materials. semanticscholar.org Similarly, the carboxylic acid groups on poly[this compound] serve as versatile anchor points for attaching a wide array of chemical entities. semanticscholar.org

Table 3: Potential Post-Polymerization Modification Reactions for Poly[this compound]

Target Group Reaction Type Reagents Resulting Functional Group
Carboxylic Acid Esterification Alcohol (R-OH), Acid Catalyst Ester (-COOR)
Carboxylic Acid Amidation Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) Amide (-CONHR)
Carboxylic Acid Reduction Reducing Agent (e.g., LiAlH₄, BH₃) Primary Alcohol (-CH₂OH)
Carboxylic Acid Salt Formation Base (e.g., NaOH, Et₃N) Carboxylate Salt (-COO⁻)
Amide N-Alkylation Alkyl Halide (R-X), Strong Base N-Substituted Amide (-CON(sec-Butyl)R)

Adhesion and Coating Applications

The unique combination of a reactive vinyl group, a polar amide linkage, and a carboxylic acid moiety in a molecule like this compound suggests its utility in formulating high-performance adhesives and coatings.

Pressure-Sensitive Adhesives (PSAs)

Pressure-sensitive adhesives (PSAs) are a class of materials that form a bond upon the application of light pressure. The performance of acrylic-based PSAs is highly dependent on the selection of monomers. Typically, these formulations are copolymers comprising "soft" and "hard" monomers to achieve a balance of tack, peel adhesion, and shear strength.

The incorporation of N-substituted acrylamides can significantly enhance the properties of PSAs. For instance, copolymers of acrylic acid esters and N-vinyl pyrrolidone have been shown to yield adhesives with excellent adhesion and holding power. google.com The amide group can increase the cohesive strength and adhesion to polar substrates through hydrogen bonding. It is conceivable that a monomer like this compound could serve a similar function. The sec-butyl group would contribute to the polymer's hydrophobic character and control its glass transition temperature (Tg), a critical parameter for PSA performance. specialchem.com

Table 1: Monomer Influence on PSA Properties (Conceptual)

Monomer TypeExampleContribution to PSA Properties
Soft Monomer2-Ethylhexyl acrylate, n-Butyl acrylateImparts tack and flexibility, low Tg. specialchem.com
Hard MonomerMethyl methacrylate, Styrene (B11656)Increases cohesive strength and hardness, high Tg.
Functional MonomerAcrylic acid, N-Vinyl PyrrolidoneEnhances adhesion to polar surfaces, provides sites for cross-linking. google.com
Hypothetical This compound Potential to increase cohesive strength, adhesion, and modify Tg.

The synthesis of acrylic PSAs can be achieved through various methods, including solution, emulsion, and radiation curing, offering versatility in application and final product form. pstc.orgnih.gov

Radiation-Curable Coatings

Radiation-curable coatings, which are cured by ultraviolet (UV) or electron beam (EB) radiation, offer rapid processing, low volatile organic compound (VOC) emissions, and excellent film properties. princetonkeynes.comulprospector.com These formulations are typically composed of a mixture of oligomers and monomers that polymerize upon exposure to a radiation source.

Acrylated oligomers, such as epoxy acrylates, urethane (B1682113) acrylates, and polyester (B1180765) acrylates, form the backbone of these coatings. specialchem.com Reactive monomers are used as diluents to control viscosity and to be incorporated into the final cross-linked network. The inclusion of functional monomers like N-substituted acrylamides can enhance specific properties such as adhesion, hardness, and chemical resistance. The double bond in this compound would allow it to readily participate in the free-radical polymerization initiated by radiation. google.com The amide and carboxylic acid groups could improve adhesion to various substrates through enhanced intermolecular interactions.

Polymer Chemistry and Engineering

The structure of this compound makes it an interesting candidate for the synthesis of a variety of polymeric materials, from simple homopolymers to complex copolymeric and hybrid systems.

Design of Poly[this compound] Homopolymers

A homopolymer of this compound, Poly[this compound] , would be expected to exhibit properties influenced by its constituent groups. The repeating carboxylic acid and amide functionalities would likely render the polymer soluble in polar solvents and potentially water-soluble, depending on the pH. The sec-butyl groups would introduce a degree of hydrophobicity, which could lead to interesting solution properties, such as the formation of micelles or temperature-responsive behavior, similar to that observed in other N-alkylacrylamide polymers like Poly(N-isopropylacrylamide) (PNIPAM). nih.gov

The synthesis would likely proceed via free-radical polymerization, initiated by thermal or photochemical means. The resulting polymer's molecular weight and polydispersity would be controllable through techniques like controlled radical polymerization.

Synthesis and Characterization of Copolymers and Hybrid Polymers (e.g., Polyurethane/Acrylic Hybrid Nanoparticles)

Copolymerization of this compound with other monomers would open up a vast range of materials with tailored properties. For example, copolymerization with hydrophobic monomers like styrene or methyl methacrylate could lead to amphiphilic copolymers capable of self-assembly in solution.

A particularly interesting application lies in the formation of hybrid polymers. For instance, it could be incorporated into polyurethane/acrylic hybrid nanoparticles . In such systems, the acrylic polymer is polymerized in the presence of a polyurethane dispersion. The carboxylic acid groups of the this compound units could provide colloidal stability to the nanoparticles and offer sites for further reactions or cross-linking. The resulting hybrid materials could combine the flexibility and toughness of polyurethanes with the weatherability and chemical resistance of acrylics. Studies on similar systems, such as thermoplastic polyurethane-poly(N-isopropylacrylamide) copolymers, have shown that the combination of different polymer segments can lead to materials with unique properties, like selective absorption capabilities. mdpi.com

Hydrogels and Superabsorbent Polymers Based on Acrylic Acid Derivatives

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. Superabsorbent polymers (SAPs) are a class of hydrogels with exceptionally high water-absorbing capacity. Both are often based on acrylic acid and its derivatives due to the hydrophilicity of the carboxylate groups. researchgate.netmdpi.com

The polymerization of this compound in the presence of a cross-linking agent could lead to the formation of novel hydrogels. The properties of these hydrogels would be influenced by the cross-linking density and the specific nature of the monomer. The presence of both a carboxylic acid and an amide group suggests that the hydrogel's swelling behavior could be sensitive to both pH and temperature.

Research on acrylamide-based hydrogels has shown that the chemical nature of the N-substituent can significantly impact the material's properties. For example, hydrogels made from N-isopropylacrylamide (NIPAM) and N-tert-butylacrylamide (NTBAM) exhibit distinct mechanical and biological characteristics. nih.gov This highlights the potential for tuning the properties of hydrogels based on this compound by virtue of its specific alkyl substituent.

Furthermore, copolymers of acrylamide and sodium acrylate are known to form superabsorbent materials. researchgate.net The incorporation of a monomer like this compound into such a copolymer network could modify its swelling capacity, mechanical strength, and responsiveness to external stimuli.

Smart Polymers and Stimuli-Responsive Materials (e.g., pH-responsive hydrogels)

While specific studies detailing the incorporation of this compound into smart polymers are not prevalent in current literature, the behavior of its parent molecule, acrylic acid, and related N-alkyl acrylamides is well-documented. Polymers and hydrogels based on acrylic acid are renowned for their pH sensitivity. researchgate.netnih.gov These materials, often referred to as "smart" hydrogels, can undergo significant volume changes in response to external pH shifts. nih.gov

The mechanism behind this responsiveness lies in the carboxylic acid groups (-COOH) along the polymer backbone. dcu.ie In acidic environments (low pH), these groups remain protonated and relatively hydrophobic, causing the hydrogel network to contract and expel water. dcu.ie Conversely, in basic environments (high pH), the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻). The resulting negative charges create electrostatic repulsion between the polymer chains, leading to network expansion and significant swelling as water is absorbed. plos.org This transition makes them excellent candidates for applications like targeted drug delivery, where a drug can be loaded in a contracted state and released in the higher pH environment of the intestines. nih.govrsc.org

The presence of the sec-butylcarbamoyl group in this compound would introduce additional functionality. N-alkyl substituted acrylamides are known to impart temperature sensitivity to polymers. mdpi.comresearchgate.net This dual-responsive nature (pH and temperature) could allow for the development of highly sophisticated materials. The hydrophobicity of the alkyl group can influence the Lower Critical Solution Temperature (LCST), the temperature above which the polymer becomes less soluble in water. nih.gov By carefully designing copolymers, it is possible to create hydrogels that respond to both pH and temperature triggers, offering more precise control over their behavior. acs.org

Table 1: Properties of Various Acrylic Acid-Based Hydrogels

Hydrogel Composition Stimulus Response Key Findings Reference
Poly(acrylic acid) (PAA) pH Exhibits significant swelling at pH 7.4 compared to pH 1.1, making it suitable for controlled drug release. researchgate.net
Poly(acrylic acid-co-acrylamide) pH, Photo Swells at pH > 4.5 due to dissociation of acrylic acid. Photo-response can be induced by incorporating a photo-acid generator. dcu.ie
N-succinyl chitosan/Poly (acrylamide-co-acrylic acid) pH Shows higher swelling at pH 7.4 (intestinal pH) and lower swelling at pH 1.2 (gastric pH). plos.org
Poly(N-isopropyl acrylamide/Acrylamide/Acrylic Acid) pH, Temperature The incorporation of acrylic acid imparts pH sensitivity and raises the LCST close to physiological body temperature. nih.gov

Corrosion Inhibition Studies

There is a notable absence of specific research focused on this compound as a corrosion inhibitor. However, studies on acrylic acid and its derivatives have demonstrated their potential in this application. researchgate.netresearchgate.net These compounds function by adsorbing onto a metal's surface to form a protective barrier, which insulates the metal from the corrosive environment. The effectiveness of this inhibition is closely tied to the molecule's ability to bind to the metal surface. researchgate.net The structure of this compound, containing both a carboxylic acid group and an amide group with electron-rich oxygen and nitrogen atoms, suggests it could be an effective corrosion inhibitor.

Experimental Electrochemistry (e.g., Gravimetric, Polarization, EIS)

To evaluate the efficacy of a potential corrosion inhibitor, several electrochemical techniques are employed. While data for this compound is unavailable, studies on acrylic acid provide a framework for how it could be tested.

Gravimetric Method: This technique involves measuring the weight loss of a metal specimen immersed in a corrosive solution with and without the inhibitor over a period of time. Studies on acrylic acid show that its inhibition efficiency increases with higher concentrations. researchgate.net

Potentiodynamic Polarization: This method measures the current response to a controlled change in electrode potential. The data can determine the corrosion current density (Icorr) and identify the inhibitor type. For instance, acrylic acid has been classified as a good mixed-type inhibitor for C-steel in a sulfuric acid solution, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS analyzes the impedance of the metal/solution interface over a range of frequencies. For an effective inhibitor, an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed, indicating the formation of a protective film on the metal surface. researchgate.netugent.be

Table 2: Corrosion Inhibition Efficiency of Acrylic Acid on C-Steel in 0.5 M H₂SO₄

Acrylic Acid Concentration (M) Corrosion Rate (mm/y) Inhibition Efficiency (%)
0.0 12.1 -
0.1 6.3 47.9
0.3 4.1 66.1
0.5 2.9 76.0
0.7 2.1 82.6
1.0 1.3 89.3

Data derived from a study by S. Wanees, et al. researchgate.net

Surface Adsorption Mechanisms

The process of corrosion inhibition is fundamentally linked to the adsorption of inhibitor molecules onto the metal surface. This adsorption can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between charged inhibitor molecules and the charged metal surface.

Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate covalent bond formation between the inhibitor and the metal. It often occurs when the inhibitor molecule has heteroatoms (like oxygen, nitrogen, or sulfur) with lone pairs of electrons that can be donated to the vacant d-orbitals of the metal atoms. researchgate.net

Studies on acrylic acid indicate that its inhibition mechanism involves adsorption on the C-steel surface, following the Temkin's adsorption isotherm. researchgate.net For other similar organic inhibitors, the Langmuir adsorption isotherm model is often obeyed. researchgate.net

The molecular structure of this compound, featuring a carboxyl group and an amide linkage, provides multiple active centers for adsorption. The oxygen and nitrogen atoms possess lone electron pairs, making them ideal sites for chemisorption onto a metal surface, thereby creating a stable, protective film.

Role as Synthetic Intermediate or Building Block in Complex Molecule Synthesis

While there are no specific documented instances of this compound being used as a synthetic intermediate, the broader class of acrylic acid derivatives serves as a cornerstone in chemical synthesis. google.com These molecules are highly versatile building blocks due to their dual functionality: the polymerizable carbon-carbon double bond and the reactive carboxylic acid group. rsc.org

Acrylic acid and its esters are fundamental monomers in the polymer industry. As α,β-unsaturated carbonyl compounds, they are also valuable intermediates in organic synthesis, participating in reactions such as Michael additions and esterifications. acs.org This allows for the introduction of an acrylate moiety into more complex molecular structures. For example, acrylic acid can be reacted with bio-based alcohols to create new monomers from renewable resources. rsc.org

Theoretically, this compound could serve as a specialized building block. It offers the potential to introduce both a reactive acrylic functionality for polymerization or further chemical modification, and a sec-butylcarbamoyl group in a single synthetic step. This could be advantageous in creating polymers with tailored side-chain functionalities that influence properties like solubility, thermal stability, and intermolecular interactions.

Conclusion

3-(Sec-butylcarbamoyl)acrylic acid represents an intriguing yet underexplored chemical compound. Its synthesis from readily available starting materials appears feasible, and its structure suggests a range of potential applications, particularly in the field of polymer chemistry. The combination of a reactive acrylic backbone with a functionalized carbamoyl (B1232498) side chain provides a platform for the development of new materials with tailored properties. Further research is warranted to fully elucidate the properties and potential of this compound and its derivatives.

Compound List

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 3-(Sec-butylcarbamoyl)acrylic acid suggests two primary disconnection strategies. The most straightforward approach is a C-N bond disconnection of the amide group. This simplifies the target molecule into two readily available precursors: a dicarboxylic acid derivative, such as maleic anhydride (B1165640) or fumaric acid, and sec-butylamine (B1681703). This pathway is advantageous due to the commercial availability and low cost of the starting materials.

A second strategy involves disconnecting the C-C double bond of the acrylic acid framework. This approach is conceptually more complex and might involve reactions like the Knoevenagel or Wittig-type condensations, building the acrylic acid structure from smaller carbonyl and activated methylene (B1212753) compounds. However, given the structure of the target molecule, the C-N amide disconnection represents the most logical and efficient synthetic route.

Classical Approaches to Carbamoyl-Acrylic Acid Linkages

Traditional methods for forming the key structural elements of this compound rely on well-established, robust chemical reactions.

The most direct synthesis of this compound involves the amidation of a suitable dicarboxylic acid precursor. The reaction of maleic anhydride with sec-butylamine is a primary example. This process occurs via a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opening reaction. This initially forms the corresponding maleamic acid derivative.

The reaction is typically carried out in an appropriate solvent, and the resulting product, this compound, can often be isolated through simple filtration and purification. The use of coupling reagents, which are common in peptide synthesis, can also facilitate the amide bond formation, especially when starting from the dicarboxylic acid (maleic acid or fumaric acid) instead of the anhydride. Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) have been shown to be effective for the N-substitution of poly(acrylic acid) with various amines, selectively promoting amide bond formation. google.com

Precursor 1Precursor 2Reaction TypeKey Features
Maleic AnhydrideSec-butylamineNucleophilic Acyl SubstitutionDirect ring-opening of the anhydride; often proceeds without a catalyst.
Maleic AcidSec-butylamineAmidation (with coupling agent)Requires activation of the carboxylic acid, for example, with a carbodiimide (B86325) or triazine-based reagent.

This table summarizes classical amidation strategies for the synthesis of this compound.

Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini reaction, offer an alternative, atom-economical approach to complex molecules. The classic Passerini reaction involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) to form an α-acyloxy amide. researchgate.net

While the direct synthesis of this compound via a standard Passerini reaction is not straightforward, the principles of this reaction are relevant to the synthesis of highly functionalized amides. A hypothetical adaptation could involve a bifunctional component that contains both a carboxylic acid and a latent carbonyl group. The reaction is typically conducted in aprotic solvents at room temperature with high concentrations of reactants. researchgate.net The mechanism is believed to proceed through a cyclic transition state involving hydrogen bonding, which is favored in non-polar environments. researchgate.netgoogleapis.com The versatility of the Passerini reaction makes it a powerful tool in combinatorial chemistry for generating libraries of structurally diverse amides. researchgate.netgoogle.com

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce environmental impact, and utilize catalytic systems.

The synthesis of precursors, such as sec-butyl acrylate (B77674), can be significantly enhanced using advanced catalytic systems. Sec-butyl acrylate can be synthesized via the esterification of acrylic acid with sec-butanol or by the reaction of acrylic acid with butene isomers. google.comrsc.org

Solid acid catalysts are particularly important from a green chemistry perspective as they are often reusable and minimize corrosive waste. Zirconium-based solid superacids, such as sulfated zirconia (ZrO₂/SO₄²⁻), are highly effective catalysts for esterification reactions. rsc.orgresearchgate.net These materials possess strong acid sites that can efficiently catalyze the reaction between a carboxylic acid and an alcohol. nih.govcapes.gov.br For instance, zirconia-supported tungstophosphoric acid has been used to catalyze the esterification of acrylic acid with various alcohols, including butanols. researchgate.netump.edu.my The activity of these catalysts is closely related to their acidity and structural properties, which can be tuned by adjusting preparation conditions like calcination temperature. researchgate.netump.edu.my

Catalyst TypePrecursorsTargetKey AdvantagesRelevant Findings
Sulfated ZirconiaAcrylic Acid + Sec-butanolSec-butyl AcrylateHeterogeneous, reusable, high activity, thermally stable. acs.orgSuperior performance compared to catalysts made with sulfuric acid due to higher sulfur content and stronger acid sites. rsc.orgnih.gov
Strong-acid cation exchange resinAcrylic Acid + C4 Alkene (n-butene)Sec-butyl AcrylateHigh selectivity and yield (60-90%); reduces equipment corrosion and side reactions. google.comEnables the use of low-cost petroleum cracking gas as a raw material. google.com
Zirconia Supported Tungstophosphoric AcidAcrylic Acid + ButanolButyl AcrylateCatalyst activity is dependent on TPA loading and calcination temperature. researchgate.netump.edu.myA 25 wt% TPA loading calcined at 650°C showed the highest activity. researchgate.netump.edu.my

This table presents various catalytic systems for the synthesis of sec-butyl acrylate, a key precursor.

The application of ultrasound irradiation (sonochemistry) in organic synthesis can lead to significant improvements in reaction rates and yields. This technique has been successfully applied to the synthesis of various acrylic acid derivatives. The high-energy input from acoustic cavitation can enhance mass transfer and accelerate chemical reactions, often resulting in cleaner processes with shorter reaction times. researchgate.net

For example, the Knoevenagel condensation to produce acrylic acid derivatives has been shown to be much faster and higher-yielding under ultrasound irradiation compared to conventional heating. researchgate.net This methodology offers a rapid and efficient route for the multigram scale synthesis of these compounds. rsc.orgresearchgate.net Furthermore, ultrasound has been used to facilitate polymerization reactions involving acrylic acid and acrylamide (B121943), suggesting its utility in reactions involving the acrylic acid backbone. This green chemistry approach holds promise for the efficient synthesis of this compound by potentially accelerating the amidation step.

Chemoenzymatic and Biocatalytic Pathways for Acrylic Acid Derivatives

Chemoenzymatic and biocatalytic approaches offer sustainable and highly selective alternatives to traditional chemical synthesis for producing acrylic acid and its derivatives. These methods often operate under mild conditions and can lead to high enantioselectivity.

Recent research has focused on the use of whole-cell biocatalysts and isolated enzymes for the synthesis of acrylic monomers. For instance, strains of Rhodococcus have been developed as biocatalysts for producing acrylic acid, acrylamide, and N-alkylacrylamides. nih.gov These biocatalysts possess amidase activities that can either hydrolyze or transfer acrylamide units, allowing for the synthesis of various acrylic monomers from a single starting material, acrylamide. nih.gov This suggests a potential pathway where a biocatalyst could mediate the reaction between an acrylic acid precursor and sec-butylamine to form the target compound.

Another avenue involves the direct fermentative production of acrylic acid from renewable resources. google.comresearchgate.net Genetically engineered microorganisms can be designed to convert carbon sources like lactate (B86563) into acrylyl-CoA, which is then hydrolyzed by an acyl-CoA hydrolase, such as a thioesterase, to yield acrylic acid. google.com This bio-produced acrylic acid could then serve as a starting material for a subsequent amidation step with sec-butylamine, potentially catalyzed by another enzyme.

Furthermore, enzyme-based systems have been developed for the asymmetric synthesis of related compounds. Ene-reductases have been successfully used for the enantioselective reduction of α,β-unsaturated acids, producing chiral α-substituted acids with excellent enantiomeric excess (>99% ee). nih.gov While this specific reaction applies to the reduction of a double bond, it highlights the power of enzymes in creating chiral centers in acrylic acid derivatives. A similar enzymatic approach, perhaps using an amidase or a lipase, could be envisioned for the stereoselective amidation of a maleic acid derivative with a specific enantiomer of sec-butylamine. The chemoenzymatic synthesis of N-glycans also demonstrates the use of glycosyltransferases to build complex molecules, a strategy of sequential enzymatic modification that could be adapted to simpler molecules like acrylic acid derivatives. nih.govrsc.org

Optimization of Reaction Conditions and Yields

The synthesis of N-substituted maleamic acids, such as this compound, is typically achieved by reacting maleic anhydride with a corresponding amine. The optimization of this reaction is crucial for maximizing yield and purity. Key parameters that are often adjusted include the solvent, reaction temperature, and reaction time.

In analogous syntheses, such as for N-carboxymethyl maleamic acid, various conditions have been explored. core.ac.uk For example, reactions have been successfully carried out in acetic acid at room temperature for several hours, achieving yields as high as 95-98%. core.ac.ukgoogle.com The choice of solvent is critical; while acetic acid is a common choice, other solvents like ether have also been used, reportedly providing nearly quantitative yields of the maleamic acid intermediate. google.com

The effect of temperature and reaction time is also significant. For the synthesis of N-carboxymethyl maleamic acid, it was found that the highest yield was achieved after two hours at room temperature. core.ac.uk Increasing the reaction time beyond this did not improve the yield, and increasing the temperature led to a decrease in yield, possibly due to the increased solubility of the product in the solvent. core.ac.uk This suggests that for the synthesis of this compound, mild temperature conditions are likely optimal.

Below is a data table illustrating the optimization of reaction conditions for a model synthesis of an N-substituted maleamic acid, based on findings for similar compounds.

Table 1: Optimization of Reaction Conditions for a Model N-substituted Maleamic Acid Synthesis (Data inferred from analogous syntheses like that of N-carboxymethyl maleamic acid core.ac.uk)

Entry Temperature (°C) Time (h) Solvent Reported Yield (%)
1 Room Temp. 2 Acetic Acid ~95
2 Room Temp. 3 Acetic Acid No significant increase
3 Elevated Temp. 2 Acetic Acid Decreased
4 Room Temp. 3 Ether ~99 (quantitative)

This table demonstrates that optimal yields are typically obtained under mild conditions, with shorter reaction times being sufficient. The selection of an appropriate solvent is also a key factor in maximizing the output of the desired product.

Stereoselective Synthesis of this compound Enantiomers

The structure of this compound contains a chiral center within the sec-butyl group. Therefore, the compound exists as a pair of enantiomers. A stereoselective synthesis would aim to produce one enantiomer in excess over the other.

The most direct approach to synthesizing an enantiomerically pure form of this compound is to use an enantiomerically pure starting material. In this case, the synthesis would start with either (R)-sec-butylamine or (S)-sec-butylamine. The reaction of a single enantiomer of the amine with maleic anhydride would yield the corresponding single enantiomer of the product. The chirality of the amine auxiliary directs the stereochemical outcome of the final product. acs.org

The development of methods for the enantioselective synthesis of chiral amines is therefore highly relevant. Chiral sulfinamides, such as tert-butanesulfinamide, have become a benchmark as chiral auxiliaries for the asymmetric synthesis of amines. rsc.org

Alternatively, biocatalytic methods often provide excellent enantioselectivity. youtube.com An engineered enzyme could potentially be used to selectively amidate maleic acid with only one enantiomer of a racemic sec-butylamine mixture, or to resolve a racemic mixture of the final product. For example, research into the enantioselective reduction of acrylic acids using ene-reductases has shown the potential to achieve exquisite levels of enantioselectivity. nih.gov Similarly, asymmetric catalysis, such as the Morita–Baylis–Hillman reaction, has been employed for the enantioselective synthesis of other complex acrylic acid derivatives, achieving high yields and enantiomeric excess. rsc.orgnih.gov This demonstrates that catalytic asymmetric methods are powerful tools for creating chiral molecules containing an acrylic acid moiety. rsc.orgnih.gov

The synthesis of chiral acrylamides has also been reported where a chiral auxiliary is incorporated into the monomer, which is then polymerized. acs.org While the goal is different, the initial synthetic steps rely on the reaction of acryloyl chloride with a chiral amine, demonstrating a standard method for creating such chiral amide linkages.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes

The synthesis of acrylic acid and its derivatives is a cornerstone of the chemical industry, with ongoing research focused on developing more efficient and environmentally benign processes. nih.gov Traditionally, acrylic acid is produced through a two-step gas-phase oxidation of propylene, a method heavily reliant on fossil fuels. fau.eufau.eu The quest for sustainability has spurred the exploration of bio-based feedstocks.

A promising approach involves the direct synthesis of acrylic acid from methanol (B129727) and acetic acid over a specially designed TiO2-coated NASICON-type catalyst. cas.cn This method achieves a selectivity of 56.1% for acrylic acid and methyl acrylate (B77674). cas.cn Another innovative route starts from the biomass-derived platform chemical furfural, proceeding through environmentally friendly photooxygenation, aerobic oxidation, and ethenolysis to yield maleic anhydride (B1165640) and subsequently acrylic acid. nih.govresearchgate.net This bio-based route has demonstrated high yields, with maleic anhydride and sodium acrylate being isolated in yields of 85% and 81%, respectively. researchgate.netnih.gov

Furthermore, the development of a biosynthetic pathway for acrylic acid production in metabolically engineered Escherichia coli via a β-alanine route represents a significant leap in biotechnology. nih.govkaist.ac.kr This direct fermentation process from glucose has been successfully demonstrated, offering a renewable alternative to petrochemical methods. nih.gov Research has also focused on the synthesis of α-substituted acrylic acids and the derivatization of poly(acrylic acid) with various amines, indicating a broad scope for creating novel acrylic acid derivatives with tailored properties. researchgate.netacs.orggoogle.com

For the specific synthesis of sec-butyl acrylate, a method utilizing the continuous reaction of liquid acrylic acid and a C4 alkene in a fixed-bed reactor has been developed. google.com This process, which uses a strong-acid cation exchange resin as a catalyst, boasts high selectivity and yields of 60-90%. google.com

Exploration of Undiscovered Biological Targets

Acrylic acid derivatives represent a versatile class of organic compounds with significant, yet not fully explored, potential in the life sciences. ontosight.aiontosight.ai Their chemical structure can be readily modified to alter their physical, chemical, and biological properties, making them attractive candidates for therapeutic applications. ontosight.ai

Recent studies have highlighted the potential of acrylate derivatives as anticancer agents. For instance, certain novel acrylate-based compounds have been designed and synthesized as potential combretastatin (B1194345) analogues, which are known tubulin polymerization inhibitors. acs.orgnih.gov One such acrylic acid derivative, compound 4b, demonstrated a potent cytotoxic effect against the MDA-MB-231 breast cancer cell line with an IC50 value of 3.24 µM and significant inhibition of β-tubulin polymerization. acs.orgnih.gov Further research has identified other methyl acrylate esters that exhibit strong cytotoxic activity against MCF-7 breast carcinoma cells by arresting the cell cycle at the G2/M phase and inducing apoptosis. rsc.org

The acrylate moiety is recognized as a valuable scaffold in medicinal chemistry due to its affinity for a range of biological targets. acs.org The broad spectrum of activities observed, including anticancer and anti-inflammatory effects, underscores the need for further investigation into the precise molecular targets and mechanisms of action of compounds like 3-(sec-butylcarbamoyl)acrylic acid. acs.org The ability to functionalize poly(acrylic acid) with bioactive molecules, such as sugars to create glycopolymers, opens up possibilities for targeting specific cellular processes and for applications in biosensors and drug delivery. researchgate.net

Integration into Advanced Materials Systems

Acrylic acid and its derivatives are fundamental building blocks in the polymer industry, valued for their ability to form polymers with a wide range of properties. pcc.eu These materials find applications in superabsorbent polymers, adhesives, coatings, and more. fau.eufortunebusinessinsights.com The integration of specific derivatives like this compound into advanced materials systems offers opportunities to create materials with tailored functionalities.

The versatility of acrylates allows for their use in creating everything from flexible and impact-resistant copolymers to water-resistant coatings and adhesives. fortunebusinessinsights.compolysciences.com For example, sec-butyl acrylate is used as a co-monomer to enhance adhesion, weatherability, and impact resistance in coatings and adhesives. polysciences.com The polymerization of acrylic acid derivatives can be precisely controlled to produce polymers with specific molecular weights and distributions, as demonstrated by techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization. researchgate.net

The development of block copolymers containing acrylate esters and methacrylate (B99206) esters allows for the creation of acrylic polymer compositions with a desirable balance of flexibility and mechanical properties. google.com Furthermore, the use of fluorine-containing acrylic acid derivatives is noted for their utility as synthetic intermediates for pharmaceuticals. google.com The ability to form complexes with oppositely charged polymers and surfactants also makes polyacrylic acid a valuable component in various formulations. pcc.eu

Sustainable Production Strategies for Acrylic Acid Derivatives

The chemical industry is increasingly focused on developing sustainable production methods to reduce its environmental footprint. azom.com The production of acrylic acid, a high-volume chemical, is a key area for such innovation. anl.gov The traditional reliance on propylene, a petrochemical, is a significant driver for the search for greener alternatives. fau.eufau.eu

Bio-based production routes are at the forefront of sustainable strategies. One approach is the catalytic dehydration of lactic acid, which can be produced through the fermentation of carbohydrates like sugar and starch. fau.eufau.euazom.com While challenges with catalyst efficiency have historically made this route expensive, new catalyst formulations are improving its economic viability. azom.com Another promising bio-based feedstock is glycerol, a byproduct of biodiesel production, which can be converted to acrolein and then oxidized to acrylic acid. google.com

Q & A

Q. What are the standard protocols for synthesizing 3-(sulfamoylphenylcarbamoyl)acrylic acid derivatives and their proton transfer salts?

Proton transfer salts of 3-(sulfamoylphenylcarbamoyl)acrylic acid are synthesized by reacting the parent acid with aromatic bases like 2-aminopyridine or 1H-benzimidazole in polar solvents (e.g., ethanol or methanol). For example, (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid reacts with 2-aminopyridine derivatives to form salts via proton transfer, followed by crystallization under controlled pH and temperature . Characterization typically involves FT-IR, NMR, and X-ray crystallography to confirm hydrogen bonding patterns and ionic interactions .

Q. Which analytical techniques are critical for characterizing the structural and functional properties of these compounds?

Key techniques include:

  • Spectroscopy : FT-IR to identify carboxylate and sulfonamide functional groups , and NMR (¹H/¹³C) to confirm protonation states and molecular geometry.
  • Crystallography : X-ray diffraction to resolve hydrogen-bonded networks and supramolecular architectures, particularly in proton transfer salts .
  • Chromatography : HPLC or LC-MS for purity assessment and stability studies under varying pH conditions .

Q. How are antimicrobial activities of these compounds evaluated, and what are the standard reference controls?

Antimicrobial efficacy is tested via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Controls include fluconazole (antifungal) and antibiotics like vancomycin or levofloxacin. For instance, proton transfer salts (e.g., compounds 9, 14, 15, and 17) showed MIC values ≤16 µg/mL against S. aureus, outperforming fluconazole in some cases .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in MIC values across studies involving similar derivatives?

Contradictions often arise from:

  • Strain-specific resistance : Variations in bacterial/fungal strains (e.g., wild-type vs. clinical isolates) .
  • Structural modifications : Substitutions on the sulfamoylphenyl or carbamoyl groups alter solubility and membrane permeability. For example, methylpyridine derivatives (e.g., compounds 3, 9, 10) showed enhanced activity against L. monocytogenes due to improved lipophilicity .
  • Assay conditions : Differences in pH, temperature, or culture media (e.g., Mueller-Hinton vs. RPMI-1640) affect protonation states and bioavailability .
    Methodological recommendation : Standardize assays using CLSI guidelines and include dose-response curves to quantify potency .

Q. What is the mechanistic role of proton transfer in the biological activity of these compounds?

Proton transfer enhances solubility and facilitates interactions with microbial targets:

  • pH-dependent activity : The carboxylate group in protonated forms binds to bacterial enzymes (e.g., carbonic anhydrase) or disrupts membrane integrity .
  • Hydrogen bonding : Stabilizes interactions with active sites of proteins or nucleic acids. For example, neutron crystallography studies reveal proton shuttling in enzyme active sites influenced by sulfonamide derivatives .
    Experimental validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and molecular dynamics simulations to map protonation pathways .

Q. How can metal coordination complexes of 3-(sulfamoylphenylcarbamoyl)acrylic acid enhance antimicrobial or catalytic properties?

Metal complexes (e.g., Cu(II), Ni(II)) formed with the carboxylate/sulfonamide ligands exhibit:

  • Enhanced stability : Chelation reduces hydrolysis in physiological conditions .
  • Synergistic effects : Metal ions (e.g., Cu²⁺) generate reactive oxygen species (ROS) or disrupt electron transport chains in microbes .
  • Catalytic activity : Pd or Fe complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) in synthetic applications .
    Synthesis strategy : React proton transfer salts with metal salts (e.g., CuCl₂) in aqueous-organic solvent systems and characterize via cyclic voltammetry or EPR spectroscopy .

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